molecular formula C20H12ClF3N4O4 B14948917 2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B14948917
M. Wt: 464.8 g/mol
InChI Key: BMEUOUBFMLMMMY-UHFFFAOYSA-N
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Description

2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a trifluoromethyl group, a pyrrolo[2,3-d]pyrimidine core, and a benzamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions . Solvents such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) are often used . The reaction conditions may vary, but temperatures around 190–195°C are common .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphoryl chloride for dehydration, triethylamine for alkylation, and sodium azide for nucleophilic substitution . Reaction conditions vary but often involve elevated temperatures and specific solvents like DMF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with phosphoryl chloride can lead to the formation of trinitrile derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrrolo[2,3-d]pyrimidine core are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is unique due to its combination of a trifluoromethyl group, a pyrrolo[2,3-d]pyrimidine core, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H12ClF3N4O4

Molecular Weight

464.8 g/mol

IUPAC Name

2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H12ClF3N4O4/c21-12-9-5-4-8-11(12)15(29)27-19(20(22,23)24)13-14(25-17(19)31)28(18(32)26-16(13)30)10-6-2-1-3-7-10/h1-9H,(H,25,31)(H,27,29)(H,26,30,32)

InChI Key

BMEUOUBFMLMMMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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